molecular formula C21H22N2O2 B2457115 N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide CAS No. 1427581-66-5

N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide

Cat. No. B2457115
CAS RN: 1427581-66-5
M. Wt: 334.419
InChI Key: FFLIGMMWAVTHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide, also known as CRF-2 antagonist, is a chemical compound that is widely used in scientific research. It has been found to have a significant impact on the biochemical and physiological processes in the body, making it an important tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide involves its binding to the this compound receptor, which is found in various regions of the brain, including the amygdala and hippocampus. By blocking the activation of this receptor, this compound can reduce the effects of stress and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the reduction of anxiety-like behaviors in animal models. It has also been shown to decrease the release of stress hormones, such as corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide in lab experiments is its potency and selectivity as a this compound antagonist. This allows researchers to study the effects of blocking this receptor without affecting other systems in the body. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide in scientific research. One area of interest is the study of its effects on other physiological processes, such as pain and inflammation. Additionally, researchers may investigate the potential for using this compound as a therapeutic agent for stress and anxiety-related disorders. Finally, the development of more potent and selective this compound antagonists may lead to new insights into the role of this receptor in various physiological processes.

Synthesis Methods

The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide involves several steps, including the reaction of 4-(prop-2-en-1-yloxy)benzoic acid with thionyl chloride to form 4-(prop-2-en-1-yloxy)benzoyl chloride. This compound is then reacted with N-(1-cyano-1-methyl-3-phenylpropyl)amine to produce the final product.

Scientific Research Applications

N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide has been used in various scientific research applications, including the study of stress and anxiety-related disorders. It has been found to be a potent and selective antagonist of the corticotropin-releasing factor 2 (this compound) receptor, which is involved in the regulation of stress and anxiety.

properties

IUPAC Name

N-(2-cyano-4-phenylbutan-2-yl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-15-25-19-11-9-18(10-12-19)20(24)23-21(2,16-22)14-13-17-7-5-4-6-8-17/h3-12H,1,13-15H2,2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLIGMMWAVTHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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